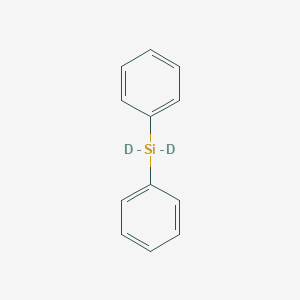

Diphenyl(silane-d2)

描述

Diphenyl(silane-d2) is a deuterated organosilicon compound with the molecular formula (C6H5)2SiD2. It is a derivative of diphenylsilane, where the hydrogen atoms attached to the silicon are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions: Diphenyl(silane-d2) can be synthesized by the reaction of diphenylchlorosilane with deuterium gas in the presence of a catalyst. The reaction typically occurs in a tetrahydrofuran solution at temperatures ranging from -10 to 0 degrees Celsius. The completion of the reaction is monitored using thin-layer chromatography (TLC). After the reaction, the product is added to an inorganic acid dilute solution under ice bath conditions, and the organic layer is extracted to obtain diphenyl(silane-d2) .

Industrial Production Methods: Industrial production of diphenyl(silane-d2) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation under reduced pressure to achieve high purity levels.

化学反应分析

Types of Reactions: Diphenyl(silane-d2) undergoes various chemical reactions, including:

Hydrosilylation: It participates in the hydrosilylation of carbonyl derivatives under mild conditions, facilitated by catalysts such as N-heterocyclic carbenes.

Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Catalysts: N-heterocyclic carbenes, rhodium complexes, and triethylborane.

Solvents: Tetrahydrofuran, toluene, and ether.

Conditions: Reactions are typically carried out under inert atmospheres and at controlled temperatures.

Major Products:

Alcohols: From the reduction of esters and carboxylic acids.

Amines: From the reductive amination of aldehydes with anilines.

Hydrosilylated products: From the hydrosilylation of carbonyl compounds.

科学研究应用

Applications in Organic Synthesis

Selective Reductions:

Diphenyl(silane-d2) serves as a mild reducing agent in various organic transformations. It is known to convert amides to aldehydes when combined with titanium(IV) isopropoxide (Ti(OiPr)₄) and selectively reduces esters . The ability to perform reductions without harsh conditions makes it particularly useful in synthetic organic chemistry.

Silylation Reactions:

The compound can silylate 1,2-diols in the presence of tris(pentafluorophenyl)borane, enhancing the stability and reactivity of the resulting compounds . This silylation process is critical for preparing intermediates in pharmaceuticals and agrochemicals.

Hydrosilylation:

Recent studies have highlighted its effectiveness in hydrosilylation reactions, where diphenyl(silane-d2) acts as a hydrosilating agent. For example, it has been used in the hydrosilylation of tert-butylethylene catalyzed by transition metals, demonstrating its versatility in forming Si-C bonds .

Applications in Materials Science

Siloxane Polymer Synthesis:

Diphenyl(silane-d2) plays a significant role in synthesizing siloxane polymers, which are utilized across various industries due to their unique mechanical and thermal properties. The compound can be polymerized to yield polydiphenylsiloxane (PDPS), which exhibits excellent thermal stability and flexibility .

Thermal Stability Enhancement:

Incorporating diphenylsiloxane groups into polyimidesiloxane (PIS) copolymers has been shown to improve compatibility between segments, allowing for enhanced thermal stabilities and mechanical properties . This application is particularly relevant for materials used in high-temperature environments.

Case Study 1: NHC-Catalyzed Reactions

A study demonstrated the N-heterocyclic carbene (NHC)-catalyzed dehydrogenative self-coupling of diphenylsilane to produce octaphenylcyclotetra(siloxane). This reaction was conducted at room temperature and open to air, showcasing an efficient method for synthesizing complex siloxanes from simple silanes . The resulting octaphenylcyclotetra(siloxane) serves as a precursor for various industrially significant polymers.

Case Study 2: Mechanistic Studies Using Isotopic Labeling

The use of diphenyl(silane-d2) allows researchers to trace reaction pathways through isotopic labeling. In hydrosilylation reactions, the incorporation of deuterium provides insights into reaction mechanisms and kinetics, aiding in the development of more efficient catalytic systems .

作用机制

The mechanism of action of diphenyl(silane-d2) involves the activation of the silicon-hydrogen bond by catalysts, leading to the formation of hypervalent silicon intermediates. These intermediates exhibit strong Lewis acid character, enabling dual activation of both the carbonyl moiety and the hydride at the silicon center. This dual activation facilitates various reduction and hydrosilylation reactions .

相似化合物的比较

Diphenylsilane: The non-deuterated analog of diphenyl(silane-d2), used in similar applications but lacks the isotopic labeling.

Phenylsilane: Contains only one phenyl group and is used in different synthetic applications.

Triethylsilane: Another organosilicon compound used as a reducing agent and in hydrosilylation reactions.

Uniqueness: Diphenyl(silane-d2) is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotopic studies. This isotopic labeling allows for more precise analytical measurements and tracking of reaction pathways, making it a valuable tool in both research and industrial applications .

生物活性

Diphenyl(silane-d2), a deuterated silane compound, has garnered attention in various fields of chemical research, particularly in organic synthesis and catalysis. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of Diphenyl(silane-d2)

Diphenyl(silane-d2) is a silane compound where the hydrogen atoms are replaced by deuterium, enhancing its stability and reactivity in specific chemical reactions. Its structure allows for unique interactions in biological systems, particularly in drug design and development.

Mechanisms of Biological Activity

The biological activity of diphenyl(silane-d2) can be attributed to several factors:

- Electrophilic Properties : The presence of silicon alters the electrophilic nature of the compound, which can affect how it interacts with biological molecules.

- Hydrosilylation Reactions : Diphenyl(silane-d2) is utilized in hydrosilylation processes, where it can facilitate the formation of siloxanes and other silicon-containing compounds that have potential biological applications .

- Deuteration Effects : The incorporation of deuterium can influence the metabolic pathways of compounds, potentially leading to altered pharmacokinetics and pharmacodynamics .

Catalytic Activity

Recent studies have demonstrated that diphenyl(silane-d2) acts as an effective catalyst in various reactions:

- Transfer Hydrodeuteration : It has been shown to facilitate selective transfer hydrodeuteration of alkenes, resulting in products with high deuterium incorporation at specific positions. This selectivity is crucial for synthesizing isotopically labeled compounds for biological studies .

| Reaction Type | Product Type | Selectivity |

|---|---|---|

| Transfer Hydrodeuteration | Aryl Alkanes | Up to 5 deuterium atoms |

| Hydrosilylation | Vinylsilanes | Regioselective |

Case Studies

- Sila-Isosteres in Drug Design : Research indicates that replacing carbon with silicon in bioactive compounds can maintain or enhance their biological activities. Diphenyl(silane-d2) has been employed to create sila-isosteres that exhibit improved pharmacological profiles compared to their carbon counterparts .

- Biological Assays : In vitro assays have been conducted to assess the cytotoxicity and efficacy of compounds synthesized using diphenyl(silane-d2). Results show varied biological activities depending on the substituents on the silicon atom and the overall molecular structure .

Potential Applications

- Drug Development : The ability to create isotopically labeled compounds using diphenyl(silane-d2) opens avenues for drug metabolism studies and tracing mechanisms within biological systems.

- Synthetic Chemistry : Its role as a reagent in organic synthesis enhances the toolbox available for chemists looking to modify existing drugs or develop new therapeutic agents.

属性

IUPAC Name |

dideuterio(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCSGNNYCFPWFK-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316502 | |

| Record name | Diphenylsilane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17950-94-6 | |

| Record name | Diphenylsilane-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylsilane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17950-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。